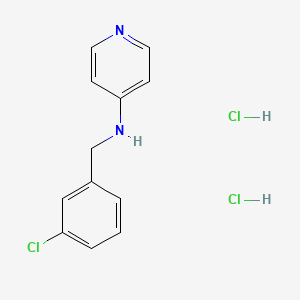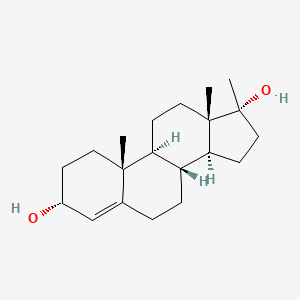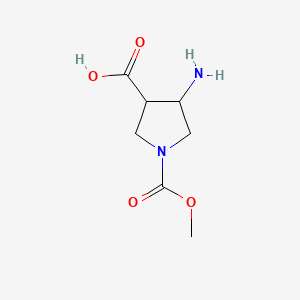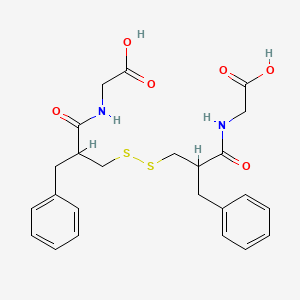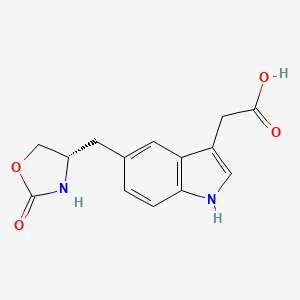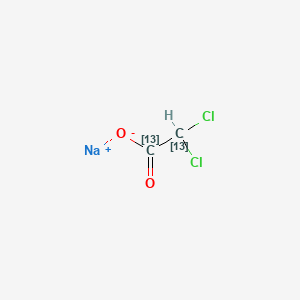
二氯乙酸钠-13C2
描述
Sodium dichloroacetate-13C2, also known as Dichloroacetic acid-13C2 sodium salt, is a compound with a molecular weight of 152.91 . It is used in metabolomics and MS/MS standards .
Synthesis Analysis
Sodium dichloroacetate-13C2 is synthesized in laboratories . It has a linear formula of Cl213CH13CO2Na . The introduction of a dichloroacetic acid fragment into a molecule is an approach to anticancer prodrug development .Molecular Structure Analysis
The molecular formula of Sodium dichloroacetate-13C2 is 13C2Cl2NaO2 . The SMILES string representation is [Na+].[O-]13C13CHCl .Chemical Reactions Analysis
Sodium dichloroacetate-13C2 reactivates oxidative phosphorylation in cancer cell mitochondria, reducing apoptosis resistance in cancer cells . It also inhibits the proliferation of tumor cells and CD133+ cancer-stem-like cells .Physical And Chemical Properties Analysis
Sodium dichloroacetate-13C2 is a powder with a melting point of 198 °C (dec.) . It should be stored at room temperature away from light and moisture .科学研究应用
二氯乙酸钠-13C2 (Na-DCA) 稳定性和储存条件
Na-DCA 根据储存条件表现出不同的稳定性曲线。当储存在 +4°C 时,它在整个观察期内保持稳定。然而,在室温下,它仅在前 30 天内稳定,之后开始降解。将 Na-DCA 储存在 -20°C 会导致浓度逐渐增加,这可能是由于形成了次生物质,其消光系数高于 Na-DCA 本身 (Cascone 等,2013)。
在医学研究中的应用
药代动力学和生化分析
Na-DCA 在线粒体疾病和心肌缺血和衰竭等疾病的治疗中显示出前景。已发现它可以穿过怀孕动物的胎盘屏障,在胎儿中达到药理活性水平并降低胎儿血浆乳酸浓度。这表明其在分娩过程中降低乳酸酸中毒的潜在用途 (Joseph 等,2020)。
癌症研究用药
Na-DCA 因其调节癌细胞线粒体中代谢的能力而被认为是一种潜在的抗癌制剂。它使丙酮酸脱氢酶复合物保持活性,从而导致肿瘤微环境中乳酸减少。临床前研究已证明 Na-DCA 单药治疗对各种人类癌症异种移植模型体内有效,并且其在个体化治疗方法中的潜力,考虑了性别差异对治疗反应和安全性的影响 (Stakišaitis 等,2019)。
生化和环境研究
对哺乳动物神经纤维的抑制作用
研究探索了高浓度 Na-DCA 对哺乳动物神经纤维的影响。研究结果表明,周围神经纤维对 Na-DCA 具有很高的耐受性,在高达 20 毫摩尔/升的浓度下仅观察到中等影响。这表明在坐骨神经制剂的暴露时间限制内,生化变化逐渐发展为 Na-DCA 诱导的神经毒性的早期阶段的可能性 (Kagiava & Theophilidis, 2011)。
作用机制
Target of Action
Sodium dichloroacetate-13C2, often abbreviated as DCA, primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . This enzyme plays a crucial role in metabolic processes, particularly in the regulation of glucose metabolism .
Mode of Action
DCA acts as an inhibitor of PDK . By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase complex, thereby shifting the cell’s metabolism from glycolysis (a less efficient pathway that occurs in the cytoplasm) to glucose oxidation (a more efficient pathway that occurs in the mitochondria) . This shift in metabolic activity can lead to changes in the energy production and growth characteristics of cells .
Biochemical Pathways
The primary biochemical pathway affected by DCA is glycolysis . By inhibiting PDK, DCA reduces the rate of glycolysis and promotes glucose oxidation in the mitochondria . This metabolic shift affects downstream pathways, including those involved in cell growth and survival. For instance, DCA has been shown to stimulate angiogenesis by improving endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway .
Pharmacokinetics
Dca, in general, is known to be orally absorbable
Result of Action
The action of DCA leads to several molecular and cellular effects. It has been reported to have anti-cancer effects by reversing tumor-associated glycolysis . DCA treatment can lead to a decrease in the viability and colony growth of certain cancer cell lines . Furthermore, DCA has been shown to reduce the growth of tumor xenografts in vivo .
Action Environment
The action, efficacy, and stability of Sodium dichloroacetate-13C2 can be influenced by various environmental factors. For instance, the presence of lactic acid in the tumor microenvironment can restrict T cell responses, potentially impacting the effectiveness of DCA
安全和危害
生化分析
Biochemical Properties
Sodium dichloroacetate-13C2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor of pyruvate dehydrogenase kinase (PDK), leading to the activation of pyruvate dehydrogenase (PDH), which can convert pyruvate into acetyl-coenzyme A (acetyl-CoA) . This interaction alters the metabolic pathway from glycolysis to oxidative phosphorylation .
Cellular Effects
Sodium dichloroacetate-13C2 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve endothelial precursor cell function in an AKT/GSK-3β/Nrf2 dependent pathway in vascular dementia rats . It also reduces hypoglycemia-induced oxidative stress, microglial activation, blood–brain barrier disruption, and neuronal death .
Molecular Mechanism
The molecular mechanism of action of Sodium dichloroacetate-13C2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a PDK inhibitor, it activates PDH, leading to a shift in glucose metabolism from glycolysis to oxidative phosphorylation . This shift in metabolism can lead to decreased lactate production and increased ATP production .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Sodium dichloroacetate-13C2 has shown to have long-term effects on cellular function. For instance, it has been found that long-term administration of Sodium dichloroacetate-13C2 improved cognitive function in vascular dementia rats, reduced brain infarct size and brain atrophy, and significantly improved endothelial precursor cell function .
Dosage Effects in Animal Models
The effects of Sodium dichloroacetate-13C2 vary with different dosages in animal models. For instance, in an animal model of insulin-induced hypoglycemia, Sodium dichloroacetate-13C2 (100 mg/kg, i.v., two days) following hypoglycemic insult reduced hypoglycemia-induced oxidative stress, microglial activation, blood–brain barrier disruption, and neuronal death compared to the vehicle-treated hypoglycemia group .
Metabolic Pathways
Sodium dichloroacetate-13C2 is involved in the metabolic pathway of glucose metabolism. It inhibits PDK, leading to the activation of PDH, which converts pyruvate into acetyl-CoA . This shifts the metabolic pathway from glycolysis, where glucose is converted into pyruvate, to oxidative phosphorylation, where acetyl-CoA is oxidized to produce ATP .
Subcellular Localization
The subcellular localization of Sodium dichloroacetate-13C2 is primarily in the mitochondria, given its role as a mitochondrial pyruvate dehydrogenase kinase inhibitor . This localization allows it to directly influence the metabolic pathway of the cell by shifting it from glycolysis to oxidative phosphorylation .
属性
IUPAC Name |
sodium;2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1/i1+1,2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNKHXLFSSUGS-AWQJXPNKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]([13C](=O)[O-])(Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745867 | |
| Record name | Sodium dichloro(~13~C_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1173022-90-6 | |
| Record name | Sodium dichloro(~13~C_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-90-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)



